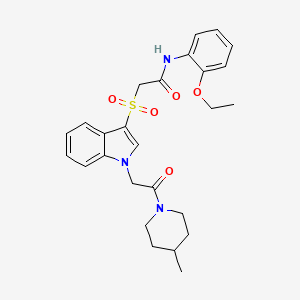

![molecular formula C5H9NO2 B2470933 N-[(Oxolan-2-yl)methylidene]hydroxylamine CAS No. 23247-31-6](/img/structure/B2470933.png)

N-[(Oxolan-2-yl)methylidene]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

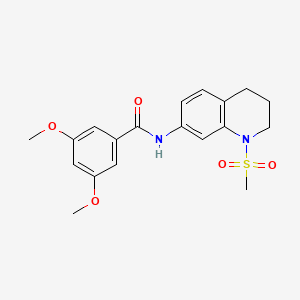

“N-[(Oxolan-2-yl)methylidene]hydroxylamine” is a chemical compound with the IUPAC name 2-(nitrosomethyl)tetrahydrofuran . It has a molecular weight of 115.13 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h5H,1-4H2 . This indicates that the compound has a cyclic structure with an oxolan (tetrahydrofuran) ring, a nitroso group, and a methyl group .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 115.13 . More specific physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the search results.科学的研究の応用

Antitumor Activity

Hydroxylamine and its derivatives, such as N-[(Oxolan-2-yl)methylidene]hydroxylamine, have been examined for their effects on the growth of transplanted tumors in animals. Studies have shown that these compounds can retard the growth of several types of tumors, suggesting their potential use in cancer treatment. It has been proposed that the tautomerism of the —CO. NH(OH) group in these compounds plays a crucial role in determining their antitumor activity, with the biologically active form possibly being the less stable syn isomer (Tarnowski et al., 1966).

Enzyme and Viral Inhibition

In addition to its antitumor properties, hydroxylamine has been shown to inactivate or inhibit various cellular enzymes and some viruses in vitro. This indicates a broader spectrum of biological activities, which could be relevant for the development of novel therapeutics or antiviral agents (Gross, 1985).

Role in the Nitrogen Cycle

Hydroxylamine is known to be an intermediate in the nitrogen cycle, particularly in the process of aerobic ammonium oxidation. The enzymatic pathways involving hydroxylamine conversion to nitrite are still under research, making it a compound of interest in studies related to environmental sciences and microbial metabolism. Hydroxylamine plays a significant role in nitrogen losses in the form of NO and N2O, greenhouse gases, and its interactions within microbial communities and engineered systems are subjects of ongoing research (Soler-Jofra et al., 2020).

Enzymatic Activities in Liver

The enzymatic activities of hydroxylamine derivatives have been studied in liver microsomes, showing variations based on the age of animals. Such studies help in understanding the metabolic processes involving these compounds in organisms and their potential implications in pharmacokinetics and drug design (Das & Ziegler, 1970).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

特性

IUPAC Name |

(NE)-N-(oxolan-2-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONNUSQKKOZKSJ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)

![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)